

# Solving surface tackiness in UV curing with Benzophenone dimethyl ketal

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Benzophenone dimethyl ketal*

Cat. No.: *B1265805*

[Get Quote](#)

## Technical Support Center: Mitigating Surface Tackiness in UV Curing

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address surface tackiness in UV curing, with a focus on the roles of Benzophenone and its dimethyl ketal, 2,2-dimethoxy-2-phenylacetophenone (DMPA).

## Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to surface tackiness during your UV curing experiments.

**Q1:** My cured sample has a sticky or tacky surface. What is the primary cause of this?

**A1:** The most common cause of a tacky surface on a UV-cured material is oxygen inhibition.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) During the free-radical polymerization process initiated by UV light, oxygen from the surrounding atmosphere can interact with the free radicals at the surface of the coating. This interaction creates less reactive peroxy radicals, which can terminate the polymerization chain prematurely, leaving a thin layer of uncured or partially cured material on the surface that feels tacky.[\[2\]](#)[\[4\]](#)

Q2: I am using Benzophenone as a photoinitiator and still experiencing surface tackiness.

What can I do?

A2: Benzophenone is a Type II photoinitiator, which means it requires a co-initiator (like an amine synergist) to efficiently generate free radicals.[\[15\]](#) If you are experiencing surface tackiness with Benzophenone, consider the following troubleshooting steps:

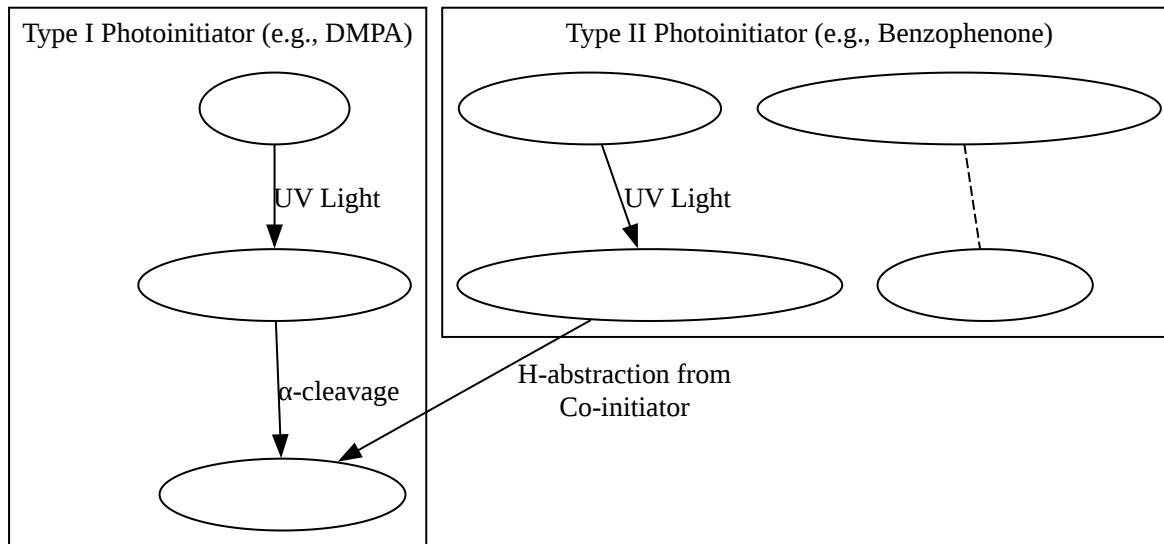
- Increase Photoinitiator Concentration: A higher concentration of the photoinitiator system can generate a greater number of free radicals, which can help to overcome the inhibiting effects of oxygen.[\[2\]](#)[\[4\]](#) However, be aware that excessively high concentrations can lead to other issues like yellowing or reduced depth of cure.
- Increase UV Lamp Intensity (Irradiance): A higher intensity UV source can accelerate the rate of polymerization, allowing the surface to cure before significant oxygen inhibition can occur.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[8\]](#)[\[10\]](#)
- Modify the Curing Atmosphere: Curing in an inert atmosphere, such as nitrogen, will displace oxygen from the surface and effectively eliminate oxygen inhibition.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Consider a Different Photoinitiator: For applications highly sensitive to surface cure, a Type I photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) may be more effective as it does not rely on a co-initiator and can offer a faster surface cure.

Q3: How does 2,2-dimethoxy-2-phenylacetophenone (DMPA) help in achieving a tack-free surface?

A3: 2,2-dimethoxy-2-phenylacetophenone (DMPA), also known as Irgacure 651, is a Type I photoinitiator.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) Upon exposure to UV light, it undergoes a direct cleavage to form two free radicals, initiating polymerization very efficiently at the surface.[\[16\]](#)[\[26\]](#)[\[27\]](#) This rapid generation of radicals can lead to a faster surface cure, minimizing the time for oxygen to interfere with the polymerization process.[\[13\]](#)

Q4: My sample is not curing at all, or the cure is very slow, even with a photoinitiator. What could be the problem?

A4: If you are experiencing a complete lack of cure or a very slow cure, several factors could be at play:


- Incorrect UV Wavelength: The output spectrum of your UV lamp must overlap with the absorption spectrum of your photoinitiator.[\[21\]](#) Ensure your lamp's wavelength is appropriate for the photoinitiator you are using.
- Insufficient UV Intensity or Dose: The UV lamp may be too weak, too far from the sample, or the exposure time may be too short.[\[6\]](#)[\[8\]](#)[\[12\]](#)[\[18\]](#) The total energy delivered to the sample (dose) is a product of intensity and time.
- Photoinitiator Concentration is Too Low: There may not be enough photoinitiator to absorb the UV light and initiate the polymerization effectively.
- Presence of UV Absorbers or Inhibitors: Your formulation may contain other components that absorb UV light or inhibit the polymerization reaction.

## Frequently Asked Questions (FAQs)

Q5: What is the fundamental difference between Benzophenone and 2,2-dimethoxy-2-phenylacetophenone (DMPA) as photoinitiators?

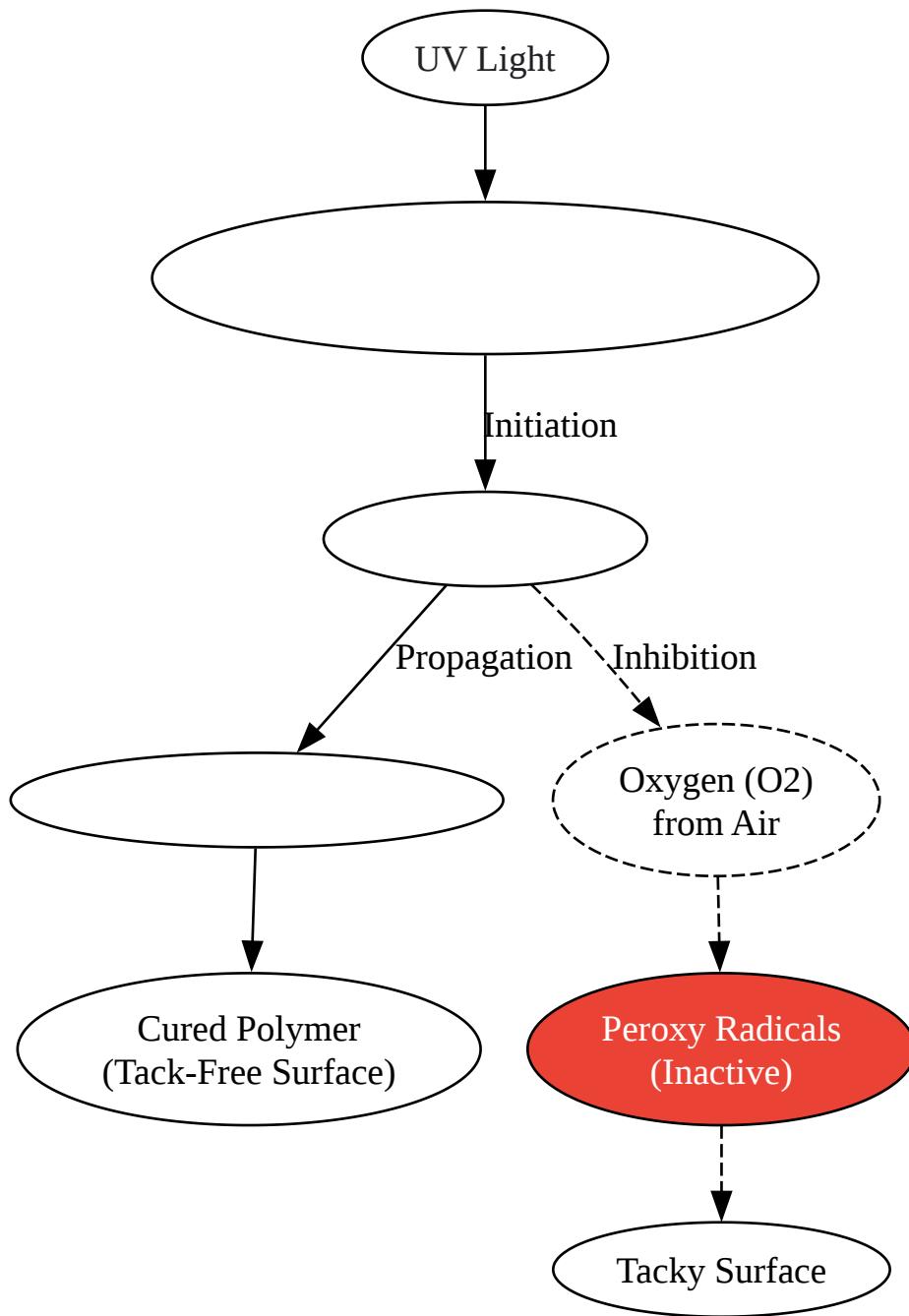
A5: The primary difference lies in their mechanism of generating free radicals.

- Benzophenone is a Type II photoinitiator. It absorbs UV light and enters an excited state. It then abstracts a hydrogen atom from a co-initiator (synergist), typically an amine, to generate the initiating free radicals.[\[15\]](#)
- 2,2-dimethoxy-2-phenylacetophenone (DMPA) is a Type I photoinitiator. Upon absorbing UV light, it undergoes a direct molecular cleavage (photocleavage) to form two free radicals without the need for a co-initiator.[\[16\]](#)[\[18\]](#)[\[20\]](#)[\[26\]](#)[\[27\]](#)



**Q6:** What are the typical concentrations for Benzophenone and DMPA in a UV-curable formulation?

**A6:** The optimal concentration depends on several factors, including the film thickness, the reactivity of the monomers and oligomers, and the desired cure speed. However, some general guidelines are provided in the table below.


| Photoinitiator                                           | Typical Concentration Range (% w/w)                | Notes                                                                                                                                                                                  |
|----------------------------------------------------------|----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Benzophenone                                             | 2 - 5% (often with a 1:1 ratio of amine synergist) | Requires a co-initiator. Higher concentrations can lead to yellowing.                                                                                                                  |
| 2,2-dimethoxy-2-phenylacetophenone (DMPA / Irgacure 651) | 0.5 - 6.0%                                         | Effective for a wide range of applications. For clear varnishes, 1.0-1.5% is often recommended, while for printing inks, it can be 3.0-6.0%. <a href="#">[17]</a> <a href="#">[28]</a> |

Q7: Can I combine Benzophenone and DMPA in the same formulation?

A7: Yes, it is possible to use a blend of Type I and Type II photoinitiators. This can sometimes provide a synergistic effect, offering a good balance between surface and through-cure. For instance, a blend of Irgacure 184 (a Type I photoinitiator) and benzophenone is commercially available (Irgacure 500) to provide this balanced cure.[\[22\]](#)[\[23\]](#) Experimentation is key to finding the optimal ratio for your specific system.

Q8: How does UV lamp intensity affect surface tackiness?

A8: Higher UV lamp intensity (irradiance), measured in mW/cm<sup>2</sup> or W/cm<sup>2</sup>, delivers more photons to the surface in a given amount of time.[\[18\]](#) This increases the rate of free radical generation, leading to a faster polymerization reaction.[\[6\]](#)[\[8\]](#)[\[10\]](#) A rapid surface cure can "outrun" the oxygen inhibition process, resulting in a tack-free surface.[\[1\]](#)[\[3\]](#)



[Click to download full resolution via product page](#)

## Data Presentation

The following table summarizes key parameters for consideration when selecting and using Benzophenone and DMPA.

| Parameter               | Benzophenone                   | 2,2-dimethoxy-2-phenylacetophenone (DMPA)            |
|-------------------------|--------------------------------|------------------------------------------------------|
| Photoinitiator Type     | Type II (Hydrogen Abstraction) | Type I ( $\alpha$ -Cleavage)                         |
| Co-initiator Required   | Yes (e.g., Amine Synergist)    | No                                                   |
| Typical Concentration   | 2 - 5%                         | 0.5 - 6.0% <a href="#">[17]</a> <a href="#">[28]</a> |
| Surface Cure Efficiency | Moderate                       | High                                                 |
| Through Cure Efficiency | Good                           | Moderate                                             |
| Yellowing Potential     | Higher                         | Lower                                                |
| Primary UV Absorption   | ~250-330 nm                    | ~250-380 nm                                          |

## Experimental Protocols

Here are detailed methodologies for common tests to evaluate the surface cure and adhesion of your UV-cured films.

### Pencil Hardness Test (ASTM D3363)

This method assesses the hardness of a coating by the ability of calibrated pencils of varying hardness to scratch the surface.

#### Materials:

- A set of calibrated drawing pencils with a hardness range from 6B (softest) to 6H (hardest).
- A pencil sharpener that exposes a cylindrical lead.
- Abrasive paper (400 grit).
- A mechanical pencil holder or a device that maintains a 45° angle and applies a constant force (750g).[\[29\]](#)
- A soft cloth or brush.

**Procedure:**

- Prepare the pencils: Sharpen a pencil of medium hardness (e.g., 2H) and then flatten the tip by holding it perpendicular to the abrasive paper and rubbing until a flat, smooth, circular cross-section is obtained. Repeat for each pencil.
- Place the coated substrate on a firm, level surface.
- Starting with the hardest pencil (6H), hold it at a 45° angle to the coated surface.
- Apply a downward force of approximately 7.5 N (750 g) and push the pencil away from you for about 6 mm (1/4 inch).
- Wipe the surface with a soft cloth and examine for a scratch or indentation.
- If a scratch is observed, repeat the test with the next softer pencil (5H, 4H, etc.) until a pencil is found that does not scratch the surface.
- The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.<sup>[9]</sup>

## Solvent Rub Test (ASTM D5402)

This test evaluates the resistance of a coating to a solvent, which can be an indicator of the degree of cure.

**Materials:**

- Cheesecloth or cotton swabs.
- A solvent appropriate for the coating (e.g., methyl ethyl ketone (MEK), isopropanol).
- A timer.

**Procedure:**

- Secure the coated sample on a flat surface.
- Saturate a piece of cheesecloth or a cotton swab with the chosen solvent.

- With moderate pressure, rub the cloth back and forth over a small area of the coating. One back-and-forth motion constitutes a "double rub".[\[1\]](#)
- Continue rubbing for a specified number of double rubs (e.g., 50 or 100) or until the coating is removed.
- Record the number of double rubs at which the coating begins to dissolve or is removed down to the substrate. A higher number of double rubs indicates a better cure and higher solvent resistance.

## Cross-Hatch Adhesion Test (ASTM D3359)

This test assesses the adhesion of a coating to its substrate by applying and removing pressure-sensitive tape over a lattice pattern cut into the coating.

### Materials:

- A sharp cutting tool (e.g., razor blade, scalpel) or a specialized cross-hatch cutter.
- A cutting guide or straightedge.
- A soft brush.
- Pressure-sensitive tape with specified adhesion properties (e.g., Scotch® Brand #610 or #898).[\[30\]](#)

### Procedure:

- Select a representative area of the coated surface.
- Using the cutting tool and guide, make a series of parallel cuts through the coating to the substrate. The spacing of the cuts depends on the coating thickness (for films up to 50 µm, 11 cuts spaced 1 mm apart; for films up to 125 µm, 6 cuts spaced 2 mm apart).
- Make a second series of cuts perpendicular to the first, creating a lattice pattern.
- Gently brush the area to remove any loose flakes of coating.

- Apply a piece of the specified pressure-sensitive tape over the lattice and smooth it down firmly.
- Within 90 seconds of application, remove the tape by pulling it back upon itself at a 180° angle in a rapid, steady motion.[7]
- Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal; 0B = severe flaking and detachment).[3]

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [paint.org](http://paint.org) [paint.org]
- 2. [webstore.ansi.org](http://webstore.ansi.org) [webstore.ansi.org]
- 3. [atslab.com](http://atslab.com) [atslab.com]
- 4. [standards.iteh.ai](http://standards.iteh.ai) [standards.iteh.ai]
- 5. [store.astm.org](http://store.astm.org) [store.astm.org]
- 6. [laboratuar.com](http://laboratuar.com) [laboratuar.com]
- 7. [conproco.com](http://conproco.com) [conproco.com]
- 8. [store.astm.org](http://store.astm.org) [store.astm.org]
- 9. [dl.defelsko.com](http://dl.defelsko.com) [dl.defelsko.com]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. The Sticky Situation: Why Your UV Resin Cures Tacky and How to Fix It - [\[incurelab.com\]](http://incurelab.com)
- 12. [smart.dhgate.com](http://smart.dhgate.com) [smart.dhgate.com]
- 13. [reddit.com](http://reddit.com) [reddit.com]

- 14. epotek.com [epotek.com]
- 15. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. Tackiness - Sticky 3D Model | Stratasys Support Center [support.stratasys.com]
- 18. research.tue.nl [research.tue.nl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 22. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
- 24. paint.org [paint.org]
- 25. uvebtech.com [uvebtech.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. diyhpl.us [dihp.us]
- 28. micomlab.com [micomlab.com]
- 29. researchgate.net [researchgate.net]
- 30. scribd.com [scribd.com]
- To cite this document: BenchChem. [Solving surface tackiness in UV curing with Benzophenone dimethyl ketal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265805#solving-surface-tackiness-in-uv-curing-with-benzophenone-dimethyl-ketal>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)